molecular formula C20H15NO B3048152 Benzamide, N-(diphenylmethylene)- CAS No. 1585-45-1

Benzamide, N-(diphenylmethylene)-

Cat. No.: B3048152
CAS No.: 1585-45-1
M. Wt: 285.3 g/mol
InChI Key: HNQSNSCVJQYMAX-UHFFFAOYSA-N
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Description

Benzamide, N-(diphenylmethylene)-: is an organic compound with the molecular formula C20H15NO It is a derivative of benzamide where the hydrogen atom of the amide group is replaced by a diphenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzamide, N-(diphenylmethylene)- can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods: Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and solid acid catalysts, as mentioned above, offers a more sustainable and efficient approach .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-(diphenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Benzamide, N-(diphenylmethylene)- is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: Benzamide derivatives, including N-(diphenylmethylene)-benzamide, have shown potential in medicinal chemistry. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, dyes, and other specialty chemicals. They also find applications in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of benzamide, N-(diphenylmethylene)- involves its interaction with specific molecular targets and pathways. One notable mechanism is the inhibition of NF-kB activation, which plays a crucial role in regulating immune responses and inflammation . This compound can induce apoptosis (programmed cell death) by activating caspases and releasing cytochrome c into the cytosol . These actions make it a potential candidate for the development of anti-inflammatory and anticancer drugs.

Comparison with Similar Compounds

  • N-benzhydryl benzamide
  • N, N-diphenethyl benzamide
  • N, N-dihexyl benzamide
  • N, N-dioctyl benzamide

Comparison: Benzamide, N-(diphenylmethylene)- is unique due to its diphenylmethylene group, which imparts distinct chemical properties and reactivity. Compared to other benzamide derivatives, it exhibits stronger electron-donating effects and higher stability . This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

IUPAC Name

N-benzhydrylidenebenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c22-20(18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQSNSCVJQYMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935928
Record name N-(Diphenylmethylidene)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1585-45-1
Record name NSC135185
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Diphenylmethylidene)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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